N~1~,N~4~-bis(1-phenylethyl)-1,4-cyclohexanedicarboxamide
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Overview
Description
N~1~,N~4~-bis(1-phenylethyl)-1,4-cyclohexanedicarboxamide is a chemical compound that belongs to the class of benzenes It is characterized by the presence of two phenylethyl groups attached to a cyclohexane ring through amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis(1-phenylethyl)-1,4-cyclohexanedicarboxamide typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with 1-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-bis(1-phenylethyl)-1,4-cyclohexanedicarboxamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may be employed to enhance the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-bis(1-phenylethyl)-1,4-cyclohexanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens or organometallic compounds, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N~1~,N~4~-bis(1-phenylethyl)-1,4-cyclohexanedicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a drug precursor.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N1,N~4~-bis(1-phenylethyl)-1,4-cyclohexanedicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N′- [1,4-Cyclohexanediylbis (methylene)]bis (2-phenylethanamine): A structurally related compound with similar functional groups.
Cyclohexane-1,4-dicarboxylic acid derivatives: Compounds with variations in the substituents on the cyclohexane ring.
Uniqueness
N~1~,N~4~-bis(1-phenylethyl)-1,4-cyclohexanedicarboxamide is unique due to its specific arrangement of phenylethyl groups and amide linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H30N2O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-N,4-N-bis(1-phenylethyl)cyclohexane-1,4-dicarboxamide |
InChI |
InChI=1S/C24H30N2O2/c1-17(19-9-5-3-6-10-19)25-23(27)21-13-15-22(16-14-21)24(28)26-18(2)20-11-7-4-8-12-20/h3-12,17-18,21-22H,13-16H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
HMNTUKOICIYDGZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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